dibenzo[b,d]furan-2-yl benzenesulfonate
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Overview
Description
Dibenzo[b,d]furan-2-yl benzenesulfonate is an organic compound with the molecular formula C18H12O4S. It is a derivative of dibenzofuran, which is a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring.
Future Directions
Benzofuran compounds, including Dibenzofuran-2-yl benzenesulfonate, have potential applications in many areas due to their biological activities . For instance, they have been studied for their potential as anticancer agents . Future research may focus on further exploring these biological activities and developing new synthesis methods .
Mechanism of Action
- Dibenzofuran-2-yl benzenesulfonate (DBF) is a heterocyclic organic compound with two benzene rings fused to a central furan ring .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Dibenzofuran-2-yl benzenesulfonate is a derivative of benzofuran, a class of compounds known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Cellular Effects
Benzofuran derivatives have been shown to have anticancer activity against the human ovarian cancer cell line A2780 . It is possible that Dibenzofuran-2-yl benzenesulfonate may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Benzofuran derivatives are known to undergo various electrophilic reactions, such as halogenation and Friedel-Crafts reactions . It is possible that Dibenzofuran-2-yl benzenesulfonate may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Benzofuran derivatives are known for their thermal stability, which could suggest that Dibenzofuran-2-yl benzenesulfonate may also exhibit stability over time .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Dibenzofuran-2-yl benzenesulfonate in animal models. Toxicity due to PCDDs/Fs has been widely noted in animals where oral exposure of high dosage of 2,3,7,8-Cl4DD has been majorly documented .
Metabolic Pathways
Dibenzofurans can be metabolized through two major catabolic routes: lateral and angular dioxygenation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-2-yl benzenesulfonate typically involves the reaction of dibenzofuran with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-2-yl benzenesulfonate undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation and nitration, due to the presence of the aromatic rings.
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nitration: Nitration reactions involve the use of nitric acid and sulfuric acid as reagents.
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives, while nitration can produce nitro-substituted compounds .
Scientific Research Applications
Dibenzo[b,d]furan-2-yl benzenesulfonate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: A sulfur analog of dibenzofuran, used in similar applications but with different chemical properties due to the presence of sulfur.
Uniqueness
This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
dibenzofuran-2-yl benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4S/c19-23(20,14-6-2-1-3-7-14)22-13-10-11-18-16(12-13)15-8-4-5-9-17(15)21-18/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFKZFVRPZKCRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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